4-isopropoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
The compound 4-isopropoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide features a benzamide scaffold linked to a pyrazole ring substituted with a dihydropyrimidinone moiety. Key structural elements include:
- An isopropoxy group at the para position of the benzamide ring, enhancing lipophilicity.
- A 3-methylpyrazole core fused to a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl group, contributing to hydrogen-bonding and π-stacking interactions.
- A propyl substituent on the dihydropyrimidinone ring, influencing steric and electronic properties.
Its synthesis likely involves coupling reactions between functionalized pyrazole and benzamide precursors, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-16-12-19(27)24-21(22-16)26-18(11-14(4)25-26)23-20(28)15-7-9-17(10-8-15)29-13(2)3/h7-13H,5-6H2,1-4H3,(H,23,28)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDROJEYFILHWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopropoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a derivative of benzamide that incorporates various heterocyclic structures, including pyrazole and pyrimidine. This compound has garnered interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of isopropoxy and various nitrogen-containing heterocycles, which are known to influence biological activity.
Insecticidal Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant insecticidal properties. For instance, a related compound was tested against various pests such as Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda at concentrations of 500 mg/L. The results showed promising lethal activities, with some compounds achieving over 70% mortality rates in specific test cases .
| Compound | Target Pest | Lethality (%) at 500 mg/L |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | 75 |
| 14n | Spodoptera frugiperda | 65 |
Antifungal Activity
In addition to insecticidal effects, the compound has demonstrated antifungal properties. In laboratory studies, it was found to inhibit the growth of several fungal species. The inhibition rates against Pyricularia oryae reached up to 77.8%, indicating strong potential for agricultural applications in managing fungal diseases .
| Compound | Fungal Species | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Fusarium oxysporum | 55.6 |
| 14n | Sclerotinia sclerotiorum | 65.9 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pests and fungi. The incorporation of heterocycles like pyrazole and pyrimidine enhances its binding affinity to target enzymes or receptors involved in metabolic pathways critical for pest survival and fungal growth.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of similar compounds in field conditions. For example, a study involving the application of a related benzamide derivative showed significant reductions in pest populations over a growing season, alongside improvements in crop yield and health .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Ring
A direct analog, 4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide , differs only in the methoxy group replacing the isopropoxy substituent . Key comparisons include:
- Steric Bulk : Isopropoxy introduces greater steric hindrance, which may affect binding to target proteins.
Pyrazole and Dihydropyrimidinone Modifications
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide () shares a pyrazole-carboxamide core but diverges in substituents:
- Cyano Group: Introduces polarity, contrasting with the alkyl substituents in the target compound.
- Melting Point : The analog melts at 156–158°C, suggesting higher crystallinity due to halogenated aromatic systems .
Complex Heterocyclic Systems
Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () incorporate coumarin or tetrazole moieties. These additions:
- Increase molecular weight (e.g., coumarin adds ~146 g/mol), affecting pharmacokinetics.
- Introduce fluorescence (coumarin) or metal-binding (tetrazole) properties, broadening functional applications .
Comparative Data Table
Research Findings and Implications
Substituent-Driven Activity: Alkyl groups (e.g., isopropoxy, propyl) enhance metabolic stability compared to polar groups (cyano, methoxy) but may reduce solubility .
Halogen Effects : Chloro and fluoro substituents improve binding affinity in halogen-bond-rich environments, as seen in kinase inhibitors .
Structural Complexity: Hybrid systems (e.g., coumarin-dihydropyrimidinone) expand functional utility but complicate synthesis and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
